L-368,899 hydrochloride is classified as an oxytocin receptor antagonist and is primarily sourced from chemical suppliers such as Tocris Bioscience, Sigma-Aldrich, and MedChemExpress. The compound is often used in laboratory settings to investigate the roles of oxytocin in social behavior, reproductive physiology, and metabolic processes .
The synthesis may involve:
L-368,899 hydrochloride primarily functions as an antagonist through competitive inhibition at the oxytocin receptor. It does not undergo significant chemical transformations under physiological conditions but may participate in interactions that modulate signaling pathways associated with oxytocin.
Key reactions include:
L-368,899 hydrochloride acts by binding to the oxytocin receptor and blocking its activation by endogenous oxytocin. This antagonistic action inhibits downstream signaling pathways typically activated by oxytocin, which can influence behaviors related to social bonding, reproductive functions, and metabolic regulation.
Research indicates that administration of L-368,899 can alter behaviors associated with food intake and social interactions in animal models. For instance, studies have shown that it can increase sugar intake when presented alongside other nutrients .
L-368,899 hydrochloride serves multiple roles in scientific research:
L-368,899 hydrochloride, chemically designated as (2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride, emerged from pharmaceutical research in the early 1990s. Its development was spearheaded by Merck as part of efforts to design non-peptide oxytocin receptor antagonists for managing preterm labor. Preclinical studies demonstrated its potent inhibition of oxytocin-induced uterine contractions in vitro and in vivo, positioning it as a candidate tocolytic agent [6] [9]. The primary therapeutic objective was to achieve selective oxytocin receptor blockade to suppress premature myometrial activity while minimizing interaction with vasopressin receptors (V1a, V1b, V2), which are structurally similar but mediate distinct physiological functions such as vasoconstriction and water balance [1] [6]. Despite promising in vitro efficacy (IC₅₀ = 8.9 nM for human oxytocin receptor), clinical development for obstetric use was discontinued due to suboptimal oral bioavailability and pharmacokinetics in primates, coupled with emerging safety concerns [2] [9].
The termination of L-368,899’s clinical development serendipitously catalyzed its repurposing as a neuroscience research tool. Key properties enabled this transition:
These attributes propelled L-368,899 into neuroscience, where it became instrumental in dissecting oxytocin’s roles in social cognition, emotional regulation, and stress responses [2] [7] [9].
L-368,899 functions as a competitive antagonist at the oxytocin receptor, a class I G-protein-coupled receptor (GPCR) encoded by the OXTR gene on chromosome 3p25. Its mechanism involves:
Table 1: Receptor Selectivity Profile of L-368,899 Hydrochloride
| Receptor Type | IC₅₀ (nM) | Selectivity Ratio vs. Oxytocin Receptor |
|---|---|---|
| Oxytocin Receptor | 8.9 | 1.0 (Reference) |
| Vasopressin V1a | 370 | >40 |
| Vasopressin V2 | 570 | >64 |
Data derived from radioligand binding assays in human and rodent tissues [5] [9]
Table 2: Key Neurobehavioral Effects of L-368,899 in Animal Models
| Species | Behavioral Paradigm | Effect of L-368,899 |
|---|---|---|
| Rats | Social Approach/Interaction | Reduced social interaction time; increased social avoidance |
| Mice | Sucrose vs. Fat Consumption | Increased sucrose intake (no effect on fat intake) |
| Marmosets | Food Sharing/Infant Care | Reduced prosocial behaviors |
| Coyotes | Monogamous Pair-Bonding (Model) | Dose-dependent reduction in partner-directed behaviors |
Data synthesized from multiple studies [2] [3] [7]
The compound’s utility is augmented by its ability to reveal oxytocin receptor-dependent plasticity. Chronic administration downregulates oxytocin receptor expression in the amygdala, suggesting feedback modulation of receptor density following prolonged antagonism [8] [10]. Furthermore, it uncovers developmental and experiential influences on oxytocin systems—e.g., social instability stress during adolescence potentiates L-368,899’s effects on social avoidance and corticosterone release in rats, indicating stress-induced oxytocin receptor sensitization [7].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2